6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid
CAS No.: 1094798-46-5
Cat. No.: VC3347455
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1094798-46-5 |
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Molecular Formula | C11H16N2O2 |
Molecular Weight | 208.26 g/mol |
IUPAC Name | 6-[ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C11H16N2O2/c1-4-13(8(2)3)10-6-5-9(7-12-10)11(14)15/h5-8H,4H2,1-3H3,(H,14,15) |
Standard InChI Key | MBEFNPJYEQETAP-UHFFFAOYSA-N |
SMILES | CCN(C1=NC=C(C=C1)C(=O)O)C(C)C |
Canonical SMILES | CCN(C1=NC=C(C=C1)C(=O)O)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid is a pyridine derivative with an amino group substituted at the 6-position and a carboxylic acid group at the 3-position. The amino group features ethyl and isopropyl (propan-2-yl) substituents, creating a tertiary amine functionality. This structural arrangement contributes to the compound's distinctive chemical behavior and potential biological activities.
Basic Properties and Identifiers
The compound is identified by several key parameters that define its chemical identity, as summarized in the following table:
Property | Value |
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CAS Number | 1094798-46-5 |
Molecular Formula | C₁₁H₁₆N₂O₂ |
Molecular Weight | 208.26 g/mol |
Chemical Structure | Pyridine ring with carboxylic acid at position 3 and N-ethyl-N-isopropyl amino group at position 6 |
The compound contains a pyridine heterocycle as its core structure, which is a six-membered aromatic ring containing one nitrogen atom. This nitrogen contributes to the basic properties of the compound, while the carboxylic acid group at the 3-position contributes acidic properties, making the compound amphoteric in nature .
Structural Features and Functional Groups
The key structural features of 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid include:
These structural elements likely influence the compound's solubility, acid-base properties, and potential for hydrogen bonding and other interactions with biological targets. The nitrogen in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid group can serve as both a hydrogen bond donor and acceptor .
Physicochemical Properties
The physicochemical properties of 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid are critical for understanding its behavior in various environments and its potential applications.
Acid-Base Properties
The compound contains both acidic and basic functional groups:
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The carboxylic acid group at the 3-position is acidic, with an estimated pKa likely in the range of 4-5 based on similar pyridine carboxylic acids
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The pyridine nitrogen and the tertiary amino group at the 6-position contribute to the basic character of the molecule
This dual acid-base nature makes the compound potentially interesting for applications requiring amphoteric behavior or pH-responsive properties.
Comparative Analysis with Related Compounds
Examining structurally related compounds provides valuable context for understanding the potential properties and applications of 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid.
Comparison with 6-[ethyl(propyl)amino]pyridine-3-carboxylic acid
6-[ethyl(propyl)amino]pyridine-3-carboxylic acid differs from our target compound only in the alkyl substituent on the amino group, having a straight-chain propyl group instead of the branched isopropyl (propan-2-yl) group . This difference would likely result in:
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Slightly different spatial arrangement and steric properties
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Potentially altered lipophilicity and membrane permeability
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Different binding characteristics with potential biological targets
The molecular formulas of both compounds are identical (C₁₁H₁₆N₂O₂), indicating their isomeric relationship .
Comparison with More Complex Derivatives
The search results also mention a more complex derivative, 6-[Ethyl-[4-(2-methylpropoxy)-3-propan-2-yl-phenyl]amino]pyridine-3-carboxylic acid, which contains the basic structural features of our target compound but with additional substituents . This compound has a molecular formula of C₂₁H₂₈N₂O₃ and a higher molecular weight (356.5 g/mol), indicating greater complexity and potentially different physicochemical properties and biological activities.
Structure-Activity Relationship Considerations
The differences in structure between these related compounds suggest several potential structure-activity relationship (SAR) considerations:
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The influence of straight-chain versus branched alkyl substituents on biological activity
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The impact of additional aromatic rings and substituents on binding specificity
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The role of steric factors in determining interaction with biological targets
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The effect of lipophilicity variations on pharmacokinetic properties
Research Challenges and Future Directions
Research on 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid presents several challenges and opportunities for future investigation.
Synthetic Optimization
Development of efficient, scalable synthesis methods specifically optimized for this compound would be a priority. This might involve:
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Exploring various catalytic systems for key transformation steps
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Investigating green chemistry approaches to minimize environmental impact
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Developing convergent synthetic routes for more efficient preparation
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Optimizing purification methods for higher yield and purity
Comprehensive Characterization
A thorough characterization of the compound's physicochemical properties would provide valuable information for potential applications. Key areas for investigation include:
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Solubility profiles in various solvents and under different pH conditions
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Crystal structure determination
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Thermal stability and phase transition characteristics
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Detailed spectroscopic analysis and assignment of all signals
Biological Activity Screening
Systematic screening of the compound for various biological activities would help identify potential applications. This might include:
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Antimicrobial testing against a panel of bacterial and fungal strains
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Enzyme inhibition assays for potential therapeutic targets
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Cell-based assays for cytotoxicity and other pharmacological effects
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In silico modeling to predict potential biological targets based on structural features
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